N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a fused pyrimido[4,5-d]pyrimidine core substituted with a methyl group at position 6. The thioacetamide moiety is linked via a sulfur atom at position 4 of the heterocyclic system, with a benzyl group attached to the nitrogen of the acetamide (Fig. 1). The compound’s synthesis involves alkylation of 7-methylpyrimido[4,5-d]pyrimidin-4-thiol with 2-chloro-N-benzylacetamide under basic conditions, a method analogous to procedures for related thiopyrimidine derivatives .
Properties
IUPAC Name |
N-benzyl-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-17-8-13-15(21-11)19-10-20-16(13)23-9-14(22)18-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYDZUCOXCUZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer, antioxidant, and antihypertensive agent.
Biological Research: The compound has been used to study enzyme inhibition and receptor binding, particularly in the context of tyrosine kinase receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . These interactions lead to various biochemical effects, including decreased pulmonary hypertension and enhanced biosynthesis of PGI2.
Comparison with Similar Compounds
(a) Heterocyclic Core Modifications
(b) Substituent Effects
- Benzyl vs. Dimethoxyphenyl : The benzyl group increases lipophilicity, favoring blood-brain barrier penetration, while the 2,5-dimethoxyphenyl analog’s methoxy groups may confer hydrogen-bonding capacity and solubility .
Hypothesized Bioactivity
While direct comparative bioactivity data are unavailable, the structural features suggest:
- The fused pyrimido-pyrimidine core may improve kinase inhibitory potency over simpler pyrimidinones.
- The benzyl substituent could enhance cell-membrane permeability relative to polar groups like methoxy.
Biological Activity
N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves several chemical reactions, including the formation of the pyrimidine ring and the introduction of the thioacetamide moiety. The general synthetic route can be summarized as follows:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is synthesized via cyclization reactions.
- Thioether Formation : The introduction of a thiol group is achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation to form the acetamide derivative.
Anticonvulsant Activity
Studies have shown that compounds similar to N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibit significant anticonvulsant properties. For instance, a related structure demonstrated potent activity with an ED50 value comparable to established anticonvulsants like phenytoin .
Antimicrobial Activity
Research indicates that derivatives of pyrimidines possess antimicrobial properties. In vitro studies have revealed that compounds with similar structures exhibit moderate to high activity against various bacterial strains. For example, certain quinoline derivatives have shown effective inhibition against Plasmodium falciparum, indicating potential for antimalarial applications .
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can be influenced by its structural components. The presence of specific substituents on the benzyl and pyrimidine rings has been correlated with enhanced biological activities. Notably, modifications at the 2-position of the benzyl group have been linked to improved anticonvulsant effects .
Case Studies
- Anticonvulsant Efficacy : A study involving various derivatives demonstrated that specific modifications led to enhanced anticonvulsant activity in animal models. For instance, compounds with methoxy or ethoxy substituents showed significant potency with ED50 values lower than those of traditional treatments .
- Antimicrobial Evaluation : In vitro evaluations of pyrimidine derivatives indicated promising results against bacterial pathogens, with some compounds achieving IC50 values in the low micromolar range against resistant strains .
Table 1: Biological Activity of Related Compounds
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Activity Impact |
|---|---|
| Presence of methoxy group | Increased anticonvulsant potency |
| Substituents at C(3) | Enhanced antimicrobial activity |
| Benzyl group modifications | Varied biological response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
